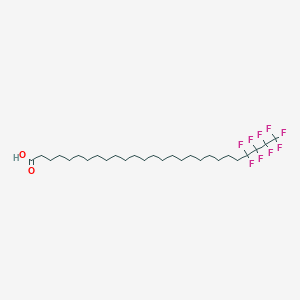

23-(Perfluorobutyl)tricosanoic acid

Description

23-(Perfluorobutyl)tricosanoic acid is a poly- and perfluoroalkyl substance (PFAS) identified as a transformation product (TP) in wastewater treatment plants (WWTPs) . Structurally, it consists of a 23-carbon aliphatic chain (tricosanoic acid) with a perfluorobutyl (-C₄F₉) substituent. This compound belongs to the broader PFAS family, which includes chemicals characterized by strong carbon-fluorine bonds, conferring high thermal and chemical stability .

Properties

CAS No. |

204316-37-0 |

|---|---|

Molecular Formula |

C27H45F9O2 |

Molecular Weight |

572.6 g/mol |

IUPAC Name |

24,24,25,25,26,26,27,27,27-nonafluoroheptacosanoic acid |

InChI |

InChI=1S/C27H45F9O2/c28-24(29,25(30,31)26(32,33)27(34,35)36)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23(37)38/h1-22H2,(H,37,38) |

InChI Key |

JHEWQUKQTZEXAQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 23-(Perfluorobutyl)tricosanoic acid typically involves the introduction of a perfluorobutyl group to a tricosanoic acid backbone. One common method includes the reaction of tricosanoic acid with perfluorobutyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

23-(Perfluorobutyl)tricosanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids and other oxidized products.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

Substitution: The perfluorobutyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Scientific Research Applications

23-(Perfluorobutyl)tricosanoic acid has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of PFAS in various chemical reactions and environmental conditions.

Biology: Researchers investigate its interactions with biological systems to understand its bioaccumulation and potential toxic effects.

Medicine: Studies focus on its potential use in drug delivery systems due to its unique chemical properties.

Industry: It is utilized in the production of specialized surf

Comparison with Similar Compounds

Comparison with Other PFAS

23-(Perfluorobutyl)tricosanoic acid shares key features with legacy and emerging PFAS but differs in chain length and functional groups:

Key Differences :

- Chain Length: The 23-carbon backbone of 23-(Perfluorobutyl)tricosanoic acid distinguishes it from short-chain PFAS (e.g., PFBA, PFBS) and mid-chain compounds like PFOA. Longer chains may enhance bioaccumulation in lipid-rich tissues.

Comparison with Non-Fluorinated Tricosanoic Acid Derivatives

Natural tricosanoic acid (C23:0), a saturated fatty acid, is biologically active but structurally distinct from its fluorinated analog:

Key Differences :

- Bioactivity : Natural C23:0 correlates with cognitive health and livestock quality, whereas the fluorinated derivative’s biological effects remain unstudied but are presumed toxic due to PFAS-like behavior.

- Environmental Fate : Natural C23:0 is metabolized in biological systems, while the perfluorinated version resists degradation, leading to long-term environmental retention .

Comparison with Structurally Modified Tricosanoic Acid Analogs

Substitution on the tricosanoic acid chain alters functionality:

Key Differences :

- Degradability: The phenolic analog is susceptible to enzymatic and environmental breakdown, whereas the perfluorinated compound’s stability complicates remediation .

- Synthesis: 23-(4-Hydroxyphenyl)tricosanoic acid is biosynthesized by polyketide synthases in bacteria, contrasting with the industrial origin of its fluorinated counterpart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.